molecular formula C20H22N2O4 B15096706 5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate

5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate

Cat. No.: B15096706
M. Wt: 354.4 g/mol
InChI Key: URRYIFSEKGTJLP-UHFFFAOYSA-N
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Description

5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a naphthalene ring system linked to a pyrrolidine moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Naphthyl Intermediate: The naphthalene ring system is functionalized to introduce reactive groups that can later be coupled with the pyrrolidine moiety.

    Coupling Reaction: The functionalized naphthalene intermediate is reacted with a pyrrolidine derivative under specific conditions to form the desired compound. Common reagents used in this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups on the naphthalene or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the naphthalene ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple pyrrolidine derivative with various biological activities.

    Naphthyl Pyrrolidinecarboxylate: A related compound with a similar structure but different functional groups.

    Pyrroline-5-carboxylate: Another pyrrolidine derivative with distinct chemical and biological properties.

Uniqueness

5-Pyrrolidinylcarbonyloxynaphthyl pyrrolidinecarboxylate is unique due to its specific combination of a naphthalene ring system and a pyrrolidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

[5-(pyrrolidine-1-carbonyloxy)naphthalen-1-yl] pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H22N2O4/c23-19(21-11-1-2-12-21)25-17-9-5-8-16-15(17)7-6-10-18(16)26-20(24)22-13-3-4-14-22/h5-10H,1-4,11-14H2

InChI Key

URRYIFSEKGTJLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)N4CCCC4

Origin of Product

United States

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